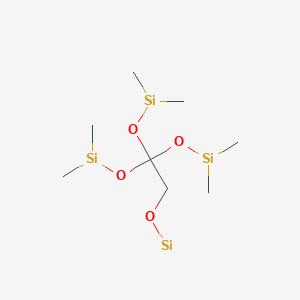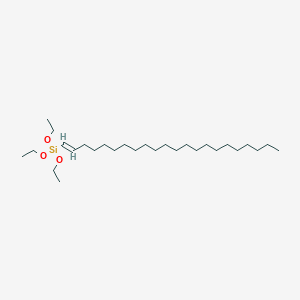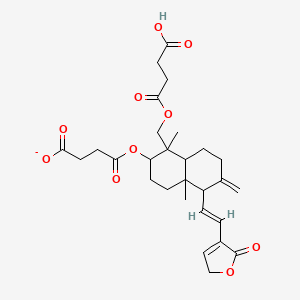
5-Nitro-1,2,4-triazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,2,4-triazolin-3-one is a heterocyclic compound known for its high energy density and stability. It is a derivative of triazolone and contains a nitro group, which contributes to its energetic properties. This compound is of significant interest in both commercial and scientific fields due to its reduced sensitivity and better thermal stability compared to other energetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,4-triazolin-3-one typically involves the nitration of 1,2,4-triazolin-3-one. One common method includes the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the formation of the desired nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of waste acids in the nitration process has been explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-1,2,4-triazolin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolin-3-one derivatives.
Applications De Recherche Scientifique
5-Nitro-1,2,4-triazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of explosives, propellants, and pyrotechnics due to its high energy density and stability
Mécanisme D'action
The mechanism by which 5-Nitro-1,2,4-triazolin-3-one exerts its effects involves the interaction of its nitro group with molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of enzyme activities and other biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A highly sensitive high-energy material.
2,4,6-Trinitrotoluene (TNT): A widely used explosive with high sensitivity.
Hexaazahexanitroisowurtzitane (HNIW, CL-20): A high-performance energetic material with excellent combustion properties.
Uniqueness of 5-Nitro-1,2,4-triazolin-3-one: Compared to these compounds, this compound offers a balance between high energy density and reduced sensitivity. Its thermal stability and insensitivity to external forces make it a safer alternative for various applications .
Propriétés
Formule moléculaire |
C2H2N4O3 |
|---|---|
Poids moléculaire |
130.06 g/mol |
Nom IUPAC |
3-nitro-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h1H,(H,3,7) |
Clé InChI |
RPTPNBANJWZYGR-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(=O)N=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)

![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)


![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)






